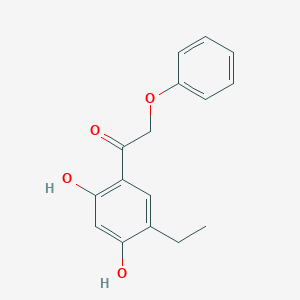![molecular formula C19H20N2O4 B5792722 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)
4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid, commonly known as DABA, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
DABA exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation. DABA selectively inhibits the activity of COX-2, which is the inducible form of the enzyme that is upregulated during inflammation. By inhibiting COX-2 activity, DABA reduces the synthesis of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects
DABA has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. DABA has also been shown to reduce fever in animal models of pyrogen-induced fever.
实验室实验的优点和局限性
DABA is a synthetic compound that can be easily synthesized in the laboratory. It is stable and can be stored for extended periods of time. DABA has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, like all 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid, DABA has the potential to cause gastrointestinal and renal toxicity, and these effects need to be carefully monitored in laboratory experiments.
未来方向
DABA has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications. Future studies could investigate the efficacy of DABA in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout. The pharmacokinetics and pharmacodynamics of DABA in humans need to be studied to determine its safety and efficacy in clinical trials. Additionally, the potential for drug-drug interactions and the long-term effects of DABA on gastrointestinal and renal function need to be carefully evaluated. Finally, the development of novel DABA derivatives with improved pharmacological properties could be an exciting area of future research.
Conclusion
In conclusion, DABA is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs. It has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory conditions. DABA exerts its anti-inflammatory effects by selectively inhibiting the activity of COX-2 enzymes. DABA has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. While DABA has shown promising results in preclinical studies, further research is needed to evaluate its potential therapeutic applications.
合成方法
The synthesis of DABA involves the reaction of 4-aminobenzoic acid with 4-(2,2-dimethylpropanamido)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DABA.
科学研究应用
DABA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. DABA has been investigated for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.
属性
IUPAC Name |
4-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2,3)18(25)21-15-8-4-12(5-9-15)16(22)20-14-10-6-13(7-11-14)17(23)24/h4-11H,1-3H3,(H,20,22)(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECYYKHKZBFEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5792654.png)
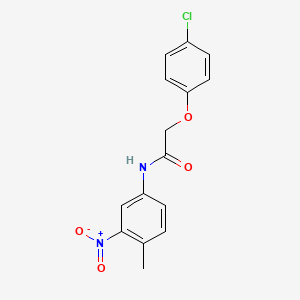

![4-[(4-fluorophenyl)acetyl]morpholine](/img/structure/B5792672.png)
![N-benzyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5792677.png)
![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792684.png)

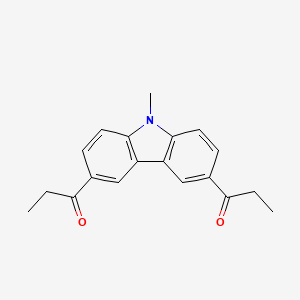
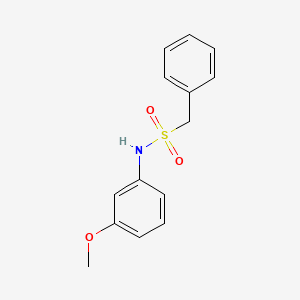
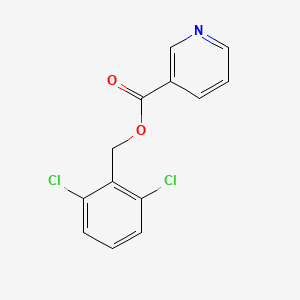
![4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5792729.png)


